2,4-Dichloro-3-nitrobenzotrifluoride
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Overview
Description
2,4-Dichloro-3-nitrobenzotrifluoride is an organic compound with the chemical formula C7H2Cl2F3NO2. It is a derivative of benzotrifluoride, characterized by the presence of two chlorine atoms and one nitro group attached to the benzene ring. This compound is commonly used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,4-Dichloro-3-nitrobenzotrifluoride typically involves the nitration of 2,4-dichlorobenzotrifluoride. The process can be carried out in two steps:
First-Step Nitration: 2,4-Dichlorobenzotrifluoride is reacted with a nitrating agent, such as a mixture of fuming nitric acid and fuming sulfuric acid, at elevated temperatures (around 80°C) for an extended period (e.g., 96 hours).
Second-Step Nitration: The nitration intermediate is further reacted with a mixed acid (fuming nitric acid and fuming sulfuric acid) to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving recycling of waste acids to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3-nitrobenzotrifluoride undergoes various chemical reactions, including:
Nitration: As described in the preparation methods, nitration is a key reaction for synthesizing this compound.
Substitution: The chlorine atoms and nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Nitration: Fuming nitric acid and fuming sulfuric acid.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
From Nitration: this compound.
From Reduction: 2,4-Dichloro-3-aminobenzotrifluoride.
From Substitution: Various substituted benzotrifluorides depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-3-nitrobenzotrifluoride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-nitrobenzotrifluoride depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The chlorine atoms can also be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-nitrobenzotrifluoride: Similar in structure but with the nitro group in a different position.
2,4-Dichloro-3,5-dinitrobenzotrifluoride: Contains an additional nitro group compared to 2,4-Dichloro-3-nitrobenzotrifluoride.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various specialized compounds .
Properties
IUPAC Name |
1,3-dichloro-2-nitro-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO2/c8-4-2-1-3(7(10,11)12)5(9)6(4)13(14)15/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMKVPKLQUPPFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371643 |
Source
|
Record name | 2,4-Dichloro-3-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203915-49-5 |
Source
|
Record name | 1,3-Dichloro-2-nitro-4-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203915-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-3-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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